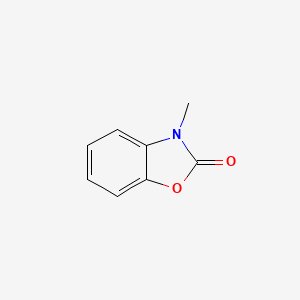

3-Methyl-2-benzoxazolinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMRRLXXFHXMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176295 | |

| Record name | 2-Benzoxazolinone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21892-80-8 | |

| Record name | 3-Methylbenzo[d]oxazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21892-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoxazolinone, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021892808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzoxazolinone, 3-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Methyl-2-benzoxazolinone from o-Aminophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-2-benzoxazolinone, a valuable heterocyclic compound, from the readily available starting material, o-aminophenol. This document details the primary synthetic routes, reaction mechanisms, experimental protocols, and characterization data to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a key structural motif found in a variety of biologically active compounds. Its derivatives have garnered significant interest in pharmaceutical research due to their diverse pharmacological properties. The synthesis of this scaffold from o-aminophenol is a fundamental transformation in organic chemistry. This guide will focus on the most common and efficient methods for its preparation.

Synthetic Pathways

The synthesis of this compound from o-aminophenol is typically achieved through a two-step process:

-

Cyclization: Formation of the 2-benzoxazolinone ring system from o-aminophenol.

-

N-Methylation: Introduction of a methyl group at the nitrogen atom of the 2-benzoxazolinone intermediate.

A one-pot synthesis approach, combining these two steps, is also a feasible and efficient alternative.

This approach provides a reliable method for obtaining high-purity this compound.

Step 1: Synthesis of 2-Benzoxazolinone

The cyclization of o-aminophenol to 2-benzoxazolinone can be accomplished using various carbonylating agents. A common and effective method involves the use of ethyl chloroformate.

-

Reaction Mechanism: The reaction proceeds via an initial N-acylation of the amino group of o-aminophenol by ethyl chloroformate to form a carbamate intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group on the carbonyl carbon with the elimination of ethanol, yields the stable 2-benzoxazolinone ring.

Step 2: N-Methylation of 2-Benzoxazolinone

The final step involves the methylation of the nitrogen atom of the 2-benzoxazolinone intermediate. This is typically achieved using a suitable methylating agent in the presence of a base.

-

Reaction Mechanism: The base deprotonates the nitrogen atom of 2-benzoxazolinone, forming a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction with the methylating agent (e.g., methyl iodide or dimethyl sulfate) to afford this compound.

A one-pot procedure offers the advantage of reduced reaction time, simplified workup, and higher overall efficiency by avoiding the isolation of the intermediate 2-benzoxazolinone. In this approach, o-aminophenol is reacted with a carbonylating agent, followed by the in-situ addition of a methylating agent.

Experimental Protocols

Step 1: Synthesis of 2-Benzoxazolinone from o-Aminophenol and Ethyl Chloroformate

-

Materials:

-

o-Aminophenol

-

Ethyl chloroformate

-

Sodium bicarbonate

-

Water

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve o-aminophenol in a suitable solvent such as aqueous ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium bicarbonate to the flask.

-

To this mixture, add ethyl chloroformate dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-benzoxazolinone.

-

Step 2: N-Methylation of 2-Benzoxazolinone

-

Materials:

-

2-Benzoxazolinone

-

Methyl iodide (or dimethyl sulfate)

-

Potassium carbonate (or sodium hydride)

-

Acetone (or DMF)

-

-

Procedure:

-

In a round-bottom flask, suspend 2-benzoxazolinone and potassium carbonate in acetone.

-

Add methyl iodide to the suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

-

-

Materials:

-

o-Aminophenol

-

Ethyl chloroformate

-

Potassium carbonate

-

Methyl iodide

-

Acetonitrile

-

-

Procedure:

-

To a stirred solution of o-aminophenol in acetonitrile, add potassium carbonate.

-

Cool the mixture to 0 °C and slowly add ethyl chloroformate.

-

Allow the reaction to stir at room temperature for 1-2 hours.

-

Without isolating the intermediate, add methyl iodide to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, filter, and concentrate the filtrate.

-

Purify the residue by column chromatography or recrystallization to yield this compound.

-

Data Presentation

| Synthesis Step | Starting Material(s) | Reagent(s) | Solvent(s) | Typical Yield (%) | Reference(s) |

| Two-Step Synthesis | |||||

| Step 1: Cyclization | o-Aminophenol | Ethyl chloroformate, NaHCO₃ | Aqueous Ethanol | 85-95 | [1][2] |

| Step 2: N-Methylation | 2-Benzoxazolinone | Methyl iodide, K₂CO₃ | Acetone | 80-90 | |

| One-Pot Synthesis | o-Aminophenol | Ethyl chloroformate, K₂CO₃, Methyl iodide | Acetonitrile | 70-85 (estimated) |

Product Characterization

The synthesized this compound can be characterized by various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~3.4 (s, 3H, N-CH₃), ~7.0-7.3 (m, 4H, Ar-H) |

| ¹³C NMR | δ (ppm): ~28 (N-CH₃), ~110, 115, 122, 124 (Ar-C), ~132, 143 (Ar-C quaternary), ~155 (C=O) |

| IR (KBr) | ν (cm⁻¹): ~1760 (C=O stretch) |

| Mass Spec | m/z: 149.05 [M]⁺ |

Note: Actual chemical shifts and peak multiplicities may vary depending on the solvent and instrument used.

Visualizations

Caption: Two-step synthesis pathway to this compound.

Caption: One-pot synthesis pathway to this compound.

Caption: General experimental workflow for synthesis.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Methyl-2-benzoxazolinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-benzoxazolinone is a heterocyclic organic compound belonging to the benzoxazolinone class. Derivatives of this scaffold have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and potential as inhibitors of various enzymes.[1][2] A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design, formulation development, and toxicological assessment. This technical guide provides an in-depth overview of its core physicochemical properties, detailed experimental protocols for their determination, and a workflow for the characterization of such compounds.

Physicochemical Properties of this compound

The key physicochemical parameters of this compound are summarized in the table below. These properties are crucial for predicting its behavior in biological systems and for the design of new derivatives with optimized characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO₂ | [3][4][5] |

| Molecular Weight | 149.15 g/mol | [3][5] |

| Melting Point | 87 - 88 °C | [1] |

| Boiling Point | 290 °C | [1] |

| Partition Coefficient (LogP) | 1.39 | [1] |

| Predicted XlogP | 1.3 | [4] |

| Standard Molar Enthalpy of Formation (crystal, at T = 298.15 K) | -193.3 ± 2.6 kJ·mol⁻¹ | [1] |

| Standard Molar Enthalpy of Sublimation (at T = 298.15 K) | 93.6 ± 1.0 kJ·mol⁻¹ | [1] |

| Standard Molar Enthalpy of Formation (gas, at T = 298.15 K) | -99.7 ± 2.8 kJ·mol⁻¹ | [1] |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe the protocols for key experiments cited in the characterization of this compound and related compounds.

Determination of Thermodynamic Properties

1. Static-Bomb Combustion Calorimetry (for Enthalpy of Formation)

This technique is used to determine the standard molar enthalpy of formation in the solid state.[1]

-

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released during combustion is absorbed by a surrounding water bath, and the resulting temperature change is measured to calculate the energy of combustion.[6][7]

-

Apparatus: A static-bomb calorimeter, a pellet press, an ignition system, and a high-precision thermometer.[8][9]

-

Procedure:

-

A pellet of approximately 1 g of this compound is prepared using a pellet press and its mass is accurately recorded.[8]

-

The pellet is placed in a crucible inside the combustion bomb. An ignition wire of known length and material (e.g., iron) is attached to the electrodes, making contact with the sample.[9]

-

A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.[10]

-

The bomb is sealed and flushed with oxygen before being filled to a pressure of approximately 30 atm.[9]

-

The bomb is submerged in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium.[10]

-

The initial temperature is recorded, and the sample is ignited by passing an electric current through the wire.[8]

-

The temperature of the water bath is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[10]

-

The energy of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid) and corrections for the heat of formation of nitric acid and the combustion of the ignition wire.[7] From this, the standard molar enthalpy of formation is derived.

-

2. High-Temperature Calvet Microcalorimetry (for Enthalpy of Sublimation)

This method is employed to determine the standard molar enthalpy of sublimation.[1]

-

Principle: A Calvet microcalorimeter measures the heat flow associated with a physical or chemical process. For sublimation, the heat required to transform the solid sample into a gas at a constant temperature is measured.[11]

-

Apparatus: A Calvet-type microcalorimeter equipped with a vacuum system.[11]

-

Procedure:

-

A small amount of the sample (1-5 mg) is placed in a sample cell.[11]

-

The sample cell and a corresponding reference cell are placed in the differential microcalorimeter.[11]

-

The system is brought to the desired temperature (e.g., 298.15 K) and allowed to stabilize.

-

The sample cell is then evacuated to a low pressure (e.g., ~0.13 Pa) to induce sublimation.[11]

-

The heat flow associated with the endothermic process of sublimation is recorded as a peak over time.[11]

-

The area under the peak is proportional to the total heat of sublimation. The calorimeter is calibrated using an electrical calibration (Joule effect) or a substance with a known enthalpy of sublimation.[11]

-

The molar enthalpy of sublimation is calculated from the integrated heat flow and the molar mass of the sample.[11]

-

Determination of Partition Coefficient (LogP)

Shake-Flask Method

This is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).[12]

-

Principle: The compound is distributed between two immiscible liquid phases, typically n-octanol and water, at equilibrium. The ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase is the partition coefficient.[12][13]

-

Apparatus: Volumetric flasks, separatory funnels or vials, a mechanical shaker, and an analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).[13]

-

Procedure:

-

n-Octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[14]

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).[14]

-

A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.[14]

-

The vial is securely capped and shaken gently for a sufficient time to allow equilibrium to be reached (e.g., 24 hours).[14]

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[12]

-

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a compound like this compound.

Caption: Workflow for the physicochemical characterization of this compound.

Biological Activity Context

While specific signaling pathways for this compound are not yet fully elucidated, the broader class of benzoxazolinone derivatives has been shown to interact with several biological targets. For instance, some derivatives exhibit inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. Others have shown anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes. Further research is required to delineate the precise mechanism of action and signaling pathways modulated by this compound itself.

Conclusion

This technical guide provides a consolidated overview of the known physicochemical properties of this compound, supported by detailed experimental protocols. The presented data is vital for researchers in the fields of medicinal chemistry and drug development, offering a foundational understanding for future studies involving this compound. While key parameters such as melting point, boiling point, partition coefficient, and thermodynamic properties have been experimentally determined, further investigation into its solubility in various pharmaceutically relevant solvents and its pKa value is warranted to complete its physicochemical profile. The provided workflow serves as a comprehensive roadmap for the characterization of this and similar molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C8H7NO2) [pubchemlite.lcsb.uni.lu]

- 5. This compound - CAS:21892-80-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. mrclab.co.il [mrclab.co.il]

- 7. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 8. General Bomb Run Procedure [uagra.uninsubria.it]

- 9. worldoftest.com [worldoftest.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Molecular Energetics Group [molenergetics.fc.ul.pt]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LogP / LogD shake-flask method [protocols.io]

Unveiling the Antimicrobial Action of 3-Methyl-2-benzoxazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-benzoxazolinone, a derivative of the benzoxazolinone scaffold, is a member of a class of heterocyclic compounds that have garnered significant interest for their diverse biological activities, including antimicrobial properties. While extensive research has been conducted on the synthesis and antimicrobial screening of various benzoxazolinone derivatives, the precise molecular mechanism of action of this compound remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of its antimicrobial activity, drawing upon structure-activity relationship studies of the broader benzoxazolinone class. This document summarizes key quantitative antimicrobial data, details relevant experimental methodologies, and presents visual representations of the proposed mechanism and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction

The emergence of multidrug-resistant microbial pathogens represents a critical global health challenge. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Benzoxazolinones, a class of compounds found in nature and also accessible through synthetic routes, have demonstrated a wide spectrum of biological activities, including antibacterial and antifungal effects.[1][2] this compound, as a specific derivative, has been included in antimicrobial screening studies, contributing to the growing body of evidence for the potential of this chemical scaffold in antimicrobial drug discovery. This guide aims to consolidate the existing knowledge on the antimicrobial profile of this compound and its congeners, with a focus on its core mechanism of action.

Antimicrobial Spectrum and Potency

The antimicrobial activity of this compound and its derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Table 1: Summary of Minimum Inhibitory Concentration (MIC) Data for Benzoxazolinone Derivatives

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 3-(4-chlorobenzoylmethyl)-2-benzoxazolinone | Staphylococcus aureus | >100 | [3] |

| 3-(4-chlorobenzoylmethyl)-2-benzoxazolinone | Escherichia coli | >100 | [3] |

| 3-(4-chlorobenzoylmethyl)-2-benzoxazolinone | Pseudomonas aeruginosa | >100 | [3] |

| 3-(4-chlorobenzoylmethyl)-2-benzoxazolinone | Candida albicans | >100 | [3] |

| 3-(4-nitrobenzoylmethyl)-2-benzoxazolinone | Staphylococcus aureus | 100 | [3] |

| 3-(4-nitrobenzoylmethyl)-2-benzoxazolinone | Escherichia coli | 100 | [3] |

| 3-(4-nitrobenzoylmethyl)-2-benzoxazolinone | Pseudomonas aeruginosa | >100 | [3] |

| 3-(4-nitrobenzoylmethyl)-2-benzoxazolinone | Candida albicans | 50 | [3] |

| 3-methyl-6-(2-morpholinopropanoyl)-2-benzoxazolinone | Candida krusei | Not specified, but noted as active | [2] |

Note: Data for the parent compound, this compound, was not explicitly found in the reviewed literature. The table presents data for structurally related derivatives to illustrate the general antimicrobial potential of the benzoxazolinone scaffold.

Core Mechanism of Action: A Proposed Model

While a definitive molecular target for this compound has not been conclusively identified, structure-activity relationship (SAR) studies on the 2-benzoxazolinone class provide significant insights into a plausible mechanism of action, particularly against fungi.[4] The antimicrobial activity appears to be linked to a combination of electronic and lipophilic properties of the molecule.

Key Mechanistic Determinants:

-

Electrophilicity of the Heterocyclic Nitrogen: The nitrogen atom within the oxazolinone ring is considered to be electrophilic. This electrophilicity is crucial for the compound's biological activity and is influenced by the substituents on the aromatic ring. Electron-withdrawing groups on the benzene ring can enhance the electrophilic character of the nitrogen, potentially increasing its reactivity towards nucleophilic targets within the microbial cell.

-

Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its ability to penetrate microbial cell membranes and reach its intracellular target(s). Increased lipophilicity of the substituents on the aromatic ring has been correlated with enhanced antifungal activity.

Based on these observations, a proposed mechanism of action involves the interaction of the electrophilic benzoxazolinone core with critical cellular nucleophiles, such as sulfhydryl groups in enzymes or other essential proteins. This covalent interaction could lead to enzyme inactivation and disruption of vital cellular processes.

References

Spectroscopic Profile of 3-Methyl-2-benzoxazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-2-benzoxazolinone (C₈H₇NO₂; Molar Mass: 149.15 g/mol ), a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Introduction

This compound belongs to the benzoxazolinone class of compounds, which are recognized for their diverse biological activities. A thorough understanding of its structural and spectroscopic properties is fundamental for its application in drug design, synthesis of novel derivatives, and quality control. This guide serves as a central repository for the key spectroscopic information of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.00 | m | 4H | Ar-H |

| 3.45 | s | 3H | N-CH₃ |

Solvent: CDCl₃. The chemical shifts for the aromatic protons are approximate and would require a high-resolution spectrum for precise assignment of individual protons.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C=O (Carbonyl) |

| ~143.0 | Ar-C (C-O) |

| ~131.0 | Ar-C (C-N) |

| ~124.0 | Ar-CH |

| ~122.0 | Ar-CH |

| ~110.0 | Ar-CH |

| ~109.0 | Ar-CH |

| ~28.0 | N-CH₃ |

Solvent: CDCl₃. The assignments for the aromatic carbons are approximate.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2940 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1760 | Strong | C=O Stretch (Lactam) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |

| ~1250 | Strong | C-N Stretch |

| ~1100 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 149 | 100 | [M]⁺ (Molecular Ion) |

| 121 | ~40 | [M - CO]⁺ |

| 93 | ~30 | [M - CO - CO]⁺ or [M - C₂H₂O]⁺ |

| 77 | ~20 | [C₆H₅]⁺ |

Ionization Mode: Electron Ionization (EI). The fragmentation pattern is predicted based on the structure.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation : Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4.0 s

-

-

¹³C NMR Acquisition :

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Acquisition time: 1.5 s

-

-

Data Processing : Process the acquired Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

FT-IR Spectroscopy

-

Sample Preparation :

-

Solid Phase (KBr Pellet) : Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film : Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

-

Background Correction : Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Introduction : Introduce the sample via a Gas Chromatography (GC) system for separation and purification prior to ionization.

-

Instrumentation : Use a GC system coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Conditions :

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

Injector temperature: 250°C.

-

Oven temperature program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

-

MS Conditions :

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Ion source temperature: 230°C.

-

Quadrupole temperature: 150°C.

-

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualizations

General Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectral Fragmentation of this compound

Caption: Predicted fragmentation pathway for this compound in EI-MS.

An In-depth Technical Guide to the Solubility of 3-Methyl-2-benzoxazolinone in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-Methyl-2-benzoxazolinone in organic solvents. A comprehensive search of scientific literature and chemical databases revealed a lack of publicly available quantitative solubility data for this compound. In light of this, the guide provides a detailed, generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, using the isothermal saturation (shake-flask) method. This document is intended to serve as a practical resource for researchers seeking to establish the solubility profile of this compound in various organic media. It includes a template for data presentation and a visual workflow of the experimental protocol.

Quantitative Solubility Data

A thorough investigation of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various organic solvents. While basic physical properties are documented, experimental solubility values (e.g., in g/100 mL or mol/L) in common organic solvents have not been reported in the available literature. Therefore, for research and development purposes, the solubility of this compound in relevant organic solvents must be determined experimentally.

The following table is a template illustrating how experimentally determined solubility data for this compound could be presented. The values provided are for illustrative purposes only and do not represent actual experimental data.

Table 1: Illustrative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Hypothetical Value | Hypothetical Value |

| Ethanol | 25 | Hypothetical Value | Hypothetical Value |

| Acetone | 25 | Hypothetical Value | Hypothetical Value |

| Ethyl Acetate | 25 | Hypothetical Value | Hypothetical Value |

| Toluene | 25 | Hypothetical Value | Hypothetical Value |

| Acetonitrile | 25 | Hypothetical Value | Hypothetical Value |

| Dichloromethane | 25 | Hypothetical Value | Hypothetical Value |

| Dimethyl Sulfoxide (DMSO) | 25 | Hypothetical Value | Hypothetical Value |

Experimental Protocol: Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, commonly known as the shake-flask method, is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1]

2.1. Principle

An excess amount of the solid solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[2] At this point, the solution is saturated with the solute. The solid and liquid phases are then separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical method.

2.2. Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of organic solvents of analytical grade or higher.

-

Apparatus:

-

Analytical balance

-

Vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and filters (e.g., 0.45 µm PTFE filters)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

2.3. Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with the solid phase.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is achieved. The time required to reach equilibrium can vary and should be determined by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. To remove any remaining solid particles, immediately filter the sample through a chemically inert filter (e.g., PTFE) into a clean vial.

-

Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Concentration Analysis: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, to determine the concentration of this compound.[3] A calibration curve prepared with standard solutions of known concentrations should be used for quantification.

2.4. Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradation products. A suitable column (e.g., C18) and mobile phase should be chosen to achieve good separation and peak shape for this compound. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for the compound.

-

UV-Vis Spectroscopy: This method is simpler and faster than HPLC but is less specific. It is suitable if this compound is the only substance in the solution that absorbs at the analytical wavelength. A calibration curve of absorbance versus concentration must be prepared.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the isothermal saturation method.

Caption: Experimental workflow for the isothermal saturation method.

References

The Multifaceted Biological Activities of 3-Methyl-2-benzoxazolinone and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-Methyl-2-benzoxazolinone scaffold and its derivatives represent a versatile class of heterocyclic compounds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of their pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and herbicidal effects. This document summarizes key quantitative data, details common experimental protocols for activity assessment, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

Benzoxazolinones are bicyclic heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological profiles. The introduction of a methyl group at the 3-position, along with further substitutions on the benzoxazolinone core, has led to the development of a wide array of derivatives with enhanced and varied biological activities. These compounds have shown promise as leads for the development of new therapeutic agents and agrochemicals. This guide aims to provide a comprehensive technical resource on the biological activities of this compound and its related derivatives.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A summary of reported MIC values for various derivatives is presented in Table 1.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Various Microorganisms

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| 3-(4-substituted benzoylmethyl)-2-benzoxazolinones | Staphylococcus aureus | Not specified | [1] |

| Escherichia coli | Not specified | [1] | |

| Pseudomonas aeruginosa | Not specified | [1] | |

| Candida albicans | Not specified | [1] | |

| Candida krusei | Not specified | [1] | |

| Candida parapsilosis | Not specified | [1] | |

| 3-methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | Candida krusei | Remarkable activity | [2] |

| ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide derivatives | Staphylococcus aureus | 8-512 | [3] |

| Enterococcus faecalis | 8-512 | [3] | |

| Escherichia coli | 8-512 | [3] | |

| Pseudomonas aeruginosa | 8-512 | [3] | |

| Candida albicans | >512 (most) / 128 | [3] | |

| 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | Escherichia coli | Most active in series | [2][3] |

| Staphylococcus aureus | Most active in series | [2][3] | |

| Enterococcus faecalis | Most active in series | [2] | |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis | High MIC values | [4] |

| Pichia pastoris | Lower MIC values than for B. subtilis | [4] | |

| Benzoxazolin-2-one linked hydrazones and azoles | Escherichia coli | Wide activity | [5] |

| Bacillus subtilis | Wide activity | [5] | |

| Staphylococcus aureus | Some resistance | [5] | |

| Salmonella Enteritidis | Most resistant | [5] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[6][7][8][9][10]

Workflow for MIC Determination

Protocol Steps:

-

Preparation of Antimicrobial Agent: Dissolve the test compound in a suitable solvent and prepare a stock solution.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism, typically equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 16-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Anti-inflammatory and Analgesic Activity

Several derivatives of this compound have been reported to possess significant anti-inflammatory and analgesic properties.[11][12]

Quantitative Anti-inflammatory and Analgesic Data

The anti-inflammatory activity is often evaluated by the carrageenan-induced paw edema test and quantified by the median effective dose (ED50). Analgesic activity is commonly assessed using the p-benzoquinone-induced writhing test.

Table 2: Anti-inflammatory and Analgesic Activity of Benzoxazolinone Derivatives

| Compound/Derivative | Anti-inflammatory Activity (Carrageenan-induced paw edema) | Analgesic Activity (p-benzoquinone writhing test) | Reference |

| 6-acyl-2-benzoxazolinone derivatives (compounds 12 and 13) | Very potent in inhibiting PGE2 induced edema | Higher than acetylsalicylic acid (compounds 1-4, 10-14) | [11] |

| 3-[2-(2- and/or 4-pyridyl)ethyl]benzoxazolinone derivatives | Higher than indomethacin (compounds 6, 7, 8, 9, 14, 17) | Higher than aspirin (most derivatives) | [13] |

| 3-[2-(2-and/or 4-pyridyl)ethyl]benzoxazolinone and oxazolo[4,5-b]pyridin-2-one derivatives | More active than indomethacin (compounds 1, 7, 10, 11, 12, 13, 15, 18, 20, 21) | Significant activity compared to aspirin (most compounds) | [12] |

| Benzoxazole derivatives (compounds 3c, 3d, 3g) as MD2 inhibitors | IC50 values of 10.14, 5.43, and 5.09 µM against IL-6 | Not specified | [14] |

| Disubstituted benzoxazolone derivatives (compounds 2c, 2d, 3d) | IC50 values of 16.43, 14.72, and 13.44 µM for NO inhibition | Not specified | [15] |

Experimental Protocols

3.2.1. Carrageenan-Induced Paw Edema Test

This is a standard in vivo model for evaluating acute inflammation.[16][17][18][19][20]

Workflow for Carrageenan-Induced Paw Edema Test

Protocol Steps:

-

Animal Acclimatization: Animals (typically rats or mice) are acclimatized to the laboratory conditions.

-

Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.

-

Compound Administration: The test compound or vehicle is administered, usually orally or intraperitoneally, at a predetermined time before carrageenan injection.

-

Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar tissue of the right hind paw.

-

Measurement of Edema: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated group compared to the control group.

3.2.2. p-Benzoquinone-Induced Writhing Test

This is a common in vivo model for screening analgesic activity.[21][22][23][24]

Protocol Steps:

-

Animal Acclimatization: Mice are acclimatized to the experimental environment.

-

Compound Administration: The test compound or vehicle is administered (e.g., orally or intraperitoneally).

-

Induction of Writhing: After a specific period, a solution of p-benzoquinone is injected intraperitoneally.

-

Observation: The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes).

-

Calculation of Inhibition: The percentage of analgesic activity is calculated as the reduction in the number of writhes in the treated group compared to the control group.

Signaling Pathways in Inflammation

The anti-inflammatory effects of some benzoxazolinone derivatives are attributed to the inhibition of key inflammatory mediators and pathways.

3.3.1. Prostaglandin E2 (PGE2) Synthesis and Signaling

Several benzoxazolinone derivatives have been shown to inhibit the edema induced by prostaglandin E2 (PGE2), a key mediator of inflammation.[13] The PGE2 signaling pathway is a critical target for anti-inflammatory drugs.[25][26][27][28][29]

Prostaglandin E2 (PGE2) Signaling Pathway

3.3.2. Myeloid Differentiation Protein 2 (MD2)/Toll-Like Receptor 4 (TLR4) Signaling

Certain benzoxazole derivatives act as inhibitors of Myeloid Differentiation Protein 2 (MD2), a key co-receptor for Toll-Like Receptor 4 (TLR4) which is crucial in the inflammatory response to lipopolysaccharide (LPS).[14] Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines like IL-6.[30][31][32][33][34]

MD2/TLR4 Signaling Pathway

Anticonvulsant Activity

Hydrazone derivatives of 2-benzoxazolinone have been identified as potent anticonvulsant agents.[35][36]

Quantitative Anticonvulsant Data

The anticonvulsant activity is often determined by the pentylenetetrazole (PTZ)-induced seizure test or the maximal electroshock (MES) test, with efficacy reported as the median effective dose (ED50).

Table 3: Anticonvulsant Activity of Benzoxazolinone Derivatives

| Compound/Derivative | Anticonvulsant Activity (Test Model) | ED50 (mg/kg) | Reference |

| 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazones | More active than phenytoin (PTZ test) | Not specified | [35] |

| 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives (compounds 43 and 45) | Active against MES-induced seizures | 8.7 and 7.6 (i.p. in mice) | [37] |

| Compound 45 | Good protection against MES-induced seizures | 18.6 (oral in rats) | [37] |

| N-benzyl 3-methoxypropionamides ((R,S)-6) | MES-induced seizure test | > 100, < 300 (i.p. in mice); 62 (oral in rats) | [36] |

| 4-Quinazolinone derivatives (5f, 5b, 5c) | Superior to reference drug | 28.90, 47.38, and 56.40 | [38] |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | MES test and 6 Hz test | 62.14 (MES); 75.59 (6 Hz) | [39] |

Herbicidal Activity

Certain 3-alkylbenzoxazolinones and their derivatives have demonstrated significant herbicidal properties.[40][41]

Quantitative Herbicidal Data

Herbicidal activity is often reported as the dose causing 50% inhibition of root growth (ED50).

Table 4: Herbicidal Activity of Benzoxazolinone Derivatives

| Compound/Derivative | Herbicidal Effect | ED50 ( kg/ha ) | Reference |

| 3-alkylbenzoxazolinones | Herbicidal action during growing season | ED50 used as indicator | [40][41] |

| 3-alkyl-6-halobenzoxazolinones | Herbicidal action during growing season | Not specified | [40] |

Conclusion

The this compound core structure is a privileged scaffold in medicinal chemistry, giving rise to derivatives with a wide array of biological activities. The data and protocols summarized in this guide highlight the potential of these compounds as antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and herbicidal agents. The elucidation of their mechanisms of action, particularly the inhibition of key signaling pathways such as PGE2 and MD2/TLR4, provides a rational basis for the design of new and more potent derivatives. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo efficacy and safety evaluations, is warranted to fully exploit the therapeutic and agrochemical potential of this versatile class of compounds.

References

- 1. Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. youtube.com [youtube.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel antiinflammatory analgesics: 3-(2-/4-pyridylethyl)-benzoxazolinone and oxazolo[4,5-b]pyridin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 3-(2-pyridylethyl)benzoxazolinone derivatives: potent analgesic and antiinflammatory compounds inhibiting prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. inotiv.com [inotiv.com]

- 17. researchgate.net [researchgate.net]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Acetic acid- and phenyl-p-benzoquinone-induced overt pain-like behavior depends on spinal activation of MAP kinases, PI(3)K and microglia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Possible mediators of the writhing response induced by acetic acid or phenylbenzoquinone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 29. aacrjournals.org [aacrjournals.org]

- 30. ACT001 Inhibits TLR4 Signaling by Targeting Co-Receptor MD2 and Attenuates Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. childrenshospital.org [childrenshospital.org]

- 33. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Role of MD-2 in TLR2- and TLR4-mediated recognition of Gram-negative and Gram-positive bacteria and activation of chemokine genes. | Semantic Scholar [semanticscholar.org]

- 35. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. mdpi.com [mdpi.com]

- 40. Biological activity of benzoxazolinone and benzoxazolinthione derivatives | E3S Web of Conferences [e3s-conferences.org]

- 41. researchgate.net [researchgate.net]

Thermochemical Profile of 3-Methyl-2-benzoxazolinone: A Technical Guide

This guide provides an in-depth thermochemical analysis of 3-Methyl-2-benzoxazolinone, a heterocyclic compound of interest in medicinal chemistry and material science. The following sections detail the energetic properties, experimental methodologies employed for their determination, and a comprehensive workflow for such analyses. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the thermodynamic stability of this compound.

Quantitative Thermochemical Data

The key thermochemical parameters for this compound (3MBOA) at T = 298.15 K and p° = 0.1 MPa have been determined through rigorous experimental techniques. These values are crucial for understanding the compound's stability and reactivity.[1][2] The data is summarized in the tables below.

Table 1: Molar Enthalpies of Combustion and Formation of this compound in the Crystalline Phase [1]

| Parameter | Symbol | Value (kJ·mol⁻¹) |

| Standard Massic Energy of Combustion | Δcu° | -26434 ± 3 |

| Standard Molar Energy of Combustion | ΔcUm° | -3941.0 ± 2.5 |

| Standard Molar Enthalpy of Combustion | ΔcHm° | -3944.1 ± 2.5 |

| Standard Molar Enthalpy of Formation | ΔfHm°(cr) | -238.8 ± 2.8 |

Uncertainties are twice the overall standard deviation of the mean and include contributions from the calibration with benzoic acid.[1]

Table 2: Molar Enthalpy of Sublimation and Gas-Phase Formation of this compound [1]

| Parameter | Symbol | Value (kJ·mol⁻¹) |

| Standard Molar Enthalpy of Sublimation | ΔgcrHm° | 98.5 ± 1.1 |

| Standard Molar Enthalpy of Formation in the Gaseous Phase | ΔfHm°(g) | -140.3 ± 3.0 |

The uncertainty for the enthalpy of sublimation is the standard deviation of the mean of six independent experiments. The uncertainty for the gas-phase enthalpy of formation was calculated using the root sum of squares method.[1]

Experimental Protocols

The acquisition of the presented thermochemical data relied on two primary experimental techniques: static-bomb combustion calorimetry and Calvet microcalorimetry.

Static-Bomb Combustion Calorimetry

This method was employed to determine the standard molar enthalpy of formation in the solid state.

Methodology:

-

Sample Preparation: A pellet of this compound with a mass of approximately 0.5 g was prepared.

-

Calorimeter Setup: A twin-valve bomb with an internal volume of 0.342 dm³ was used.[1] The calorimeter was calibrated by the combustion of benzoic acid (NBS 39j) with a massic energy of combustion of –(26434 ± 3) J·g⁻¹.[1]

-

Combustion Process: The pelletized sample was placed in a silica crucible. A cotton thread fuse was positioned to ensure ignition. The bomb was charged with oxygen to a pressure of 3.04 MPa. 1 cm³ of deionized water was added to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

Data Acquisition: The calorimeter was filled with a known mass of water. The temperature change resulting from the combustion was monitored until thermal equilibrium was reached.

-

Corrections: The raw data was corrected for the energy of ignition and the formation of nitric acid.

Calvet Microcalorimetry

The standard molar enthalpy of sublimation was determined using a high-temperature Calvet microcalorimeter.

Methodology:

-

Apparatus: A Setaram HT 1000 Calvet microcalorimeter was used.

-

Sample Preparation: Small quantities (1-5 mg) of crystalline this compound were used for each experiment.

-

Measurement Procedure: The sample, contained in a thin glass capillary tube, was dropped from room temperature into the heated calorimeter (T = 298.15 K). The heat flow associated with the sublimation of the sample was measured.

-

Calibration: The calorimeter was calibrated by dropping samples of a substance with a known enthalpy of sublimation under the same experimental conditions.

-

Data Analysis: The standard molar enthalpy of sublimation was calculated from the integrated heat flow signal, corrected for the heat capacity change of the sample.

Thermochemical Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive thermochemical analysis of a compound like this compound, integrating both experimental and computational approaches.

Caption: Workflow for thermochemical analysis of this compound.

References

Herbicidal Properties of 3-Methyl-2-benzoxazolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-benzoxazolinone and its derivatives represent a class of heterocyclic compounds that have garnered significant interest for their diverse biological activities, including notable herbicidal properties. This technical guide provides an in-depth overview of the herbicidal characteristics of these compounds, focusing on their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel herbicides.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the reaction of 2-benzoxazolinone with various reagents to introduce substituents at the 3-position. A general synthetic methodology involves the reaction of 2-benzoxazolinone with 4-substituted phenacyl bromides in an ethanol solvent.

A variety of derivatives can be synthesized by modifying the substituent groups on the benzoxazolinone ring and at the 3-position. These modifications are crucial for exploring the structure-activity relationships and optimizing the herbicidal efficacy of this class of compounds.

Herbicidal Activity and Quantitative Data

Derivatives of 3-alkylbenzoxazolinones have demonstrated significant herbicidal action. The herbicidal efficacy is often quantified using metrics such as the ED50 value, which represents the dose required to cause a 50% inhibition of growth. The activity of these compounds has been evaluated against a variety of plant species, including both monocots and dicots.

Below is a summary of the herbicidal activity of selected 3-alkylbenzoxazolinone and related derivatives against various test plants.

| Compound | Test Plant | ED50 ( kg/ha )[1] |

| 3-Methylbenzoxazolinone | Oats | 1.5[1] |

| Radishes | 3.4[1] | |

| Cucumber | 4.3[1] | |

| Cabbage | 4.3[1] | |

| 3-Ethylbenzoxazolinone | Oats | 2.5[1] |

| Radishes | 4.2[1] | |

| Cucumber | 5.1[1] | |

| Cabbage | 5.8[1] | |

| 3-Propylbenzoxazolinone | Oats | 3.8[1] |

| Radishes | 5.6[1] | |

| Cucumber | 6.4[1] | |

| Cabbage | 7.2[1] | |

| 3-Methyl-6-chlorobenzoxazolinone | Oats | 1.2[1] |

| Radishes | 1.8[1] | |

| Cucumber | 2.1[1] | |

| Cabbage | 2.5[1] |

Mechanism of Action and Signaling Pathways

The herbicidal effect of this compound derivatives is believed to be multifactorial, with evidence pointing towards the inhibition of photosynthesis and interference with auxin signaling pathways.

Inhibition of Photosynthesis

One of the proposed mechanisms of action is the inhibition of photosynthesis.[1] Studies using the unicellular green alga Chlorella have shown that benzoxazolinone derivatives can lead to a drop in chlorophyll density, indicating a disruption of the photosynthetic process.[1] This inhibition likely occurs within the photosystems, disrupting the electron transport chain and leading to a cascade of events that ultimately cause cell death.

Interference with Auxin Signaling

Another significant mechanism is the inhibition of auxin-induced growth. Benzoxazolin-2(3H)-one (BOA), a related compound, has been shown to cause oxidative damage which can, in turn, inhibit auxin activity. This interference with auxin, a critical plant hormone for growth and development, can lead to stunted growth and other developmental abnormalities in susceptible plants.

The following diagram illustrates a potential logical workflow for the herbicidal action of this compound derivatives, integrating the inhibition of photosynthesis and the disruption of auxin signaling.

Caption: Logical workflow of the herbicidal action of this compound derivatives.

Experimental Protocols

General Synthesis of 3-(Substituted-benzoylmethyl)-2-benzoxazolinones

This protocol describes a general method for the synthesis of 3-substituted-2-benzoxazolinone derivatives.

Materials:

-

2-Benzoxazolinone

-

4-Substituted phenacyl bromide

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve 2-benzoxazolinone in ethanol in a round-bottom flask.

-

Add the 4-substituted phenacyl bromide to the solution.

-

Heat the mixture to reflux with stirring for a specified period (e.g., 4-6 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the product with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent.

-

Dry the purified product under vacuum.

-

Characterize the final product using analytical techniques such as IR, 1H NMR, and elemental analysis.

Herbicidal Activity Bioassay (Root Growth Inhibition)

This protocol outlines a general procedure for assessing the herbicidal activity of compounds by measuring the inhibition of root growth in test plants.

Materials:

-

Test compounds (this compound derivatives)

-

Seeds of test plants (e.g., oats, radish, cucumber, cabbage)

-

Petri dishes

-

Agar medium

-

Solvent for dissolving test compounds (e.g., acetone or DMSO)

-

Growth chamber or incubator with controlled temperature and light

-

Ruler or caliper for measuring root length

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent.

-

Prepare a series of dilutions of the stock solution to obtain the desired test concentrations.

-

Prepare the agar medium and pour it into Petri dishes.

-

Incorporate the test compound solutions into the agar medium at the desired final concentrations. A control group with only the solvent should also be prepared.

-

Place a specific number of seeds of the test plant onto the surface of the agar in each Petri dish.

-

Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod) for a specified duration (e.g., 7 days).

-

After the incubation period, carefully remove the seedlings and measure the length of the primary root.

-

Calculate the percentage of root growth inhibition for each concentration relative to the control.

-

Determine the ED50 value for each compound.

The following diagram provides a visual representation of the experimental workflow for a typical herbicidal bioassay.

Caption: Experimental workflow for a herbicidal bioassay based on root growth inhibition.

Photosynthesis Inhibition Assay using Chlorella

This protocol describes a method to assess the inhibitory effect of compounds on photosynthesis using the green alga Chlorella.

Materials:

-

Test compounds

-

Culture of Chlorella sp.

-

Culture medium for Chlorella

-

Test tubes or microplates

-

Light source

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a stock solution of each test compound.

-

Prepare a series of dilutions to achieve the desired test concentrations.

-

Inoculate a fresh culture of Chlorella and allow it to reach the exponential growth phase.

-

Dispense a specific volume of the Chlorella culture into test tubes or wells of a microplate.

-

Add the test compound solutions to the cultures at the desired final concentrations. Include a solvent control.

-

Incubate the cultures under a constant light source and temperature for a defined period.

-

After incubation, measure the chlorophyll fluorescence or absorbance at a specific wavelength (e.g., 680 nm) using a spectrophotometer or fluorometer.

-

Calculate the percentage of inhibition of photosynthesis relative to the control.

-

Determine the IC50 value for each compound.

Conclusion

This compound derivatives exhibit promising herbicidal properties, acting through multiple mechanisms including the inhibition of photosynthesis and interference with auxin signaling. The quantitative data and experimental protocols provided in this guide offer a foundation for further research and development in this area. Future studies should focus on elucidating the precise molecular targets of these compounds and optimizing their structure to enhance herbicidal efficacy and selectivity.

References

Fungicidal Activity of 3-Methyl-2-benzoxazolinone Against Plant Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant pathogenic fungi pose a significant threat to global food security, causing substantial crop losses annually. The development of effective and environmentally benign fungicides is a critical endeavor in modern agriculture. Benzoxazolinone derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including fungicidal properties. This technical guide focuses on the fungicidal activity of a specific derivative, 3-Methyl-2-benzoxazolinone (MBOA), against a range of economically important plant pathogens. While specific quantitative data for MBOA is limited in publicly available literature, this document provides a comprehensive overview based on the activity of closely related benzoxazolinone analogs, detailed experimental protocols for assessing antifungal efficacy, and a discussion of potential mechanisms of action and their associated signaling pathways.

Data Presentation: Fungicidal Activity of Benzoxazolinone Derivatives

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the fungicidal activity of various benzoxazolinone derivatives against key plant pathogens. This data provides a representative overview of the potential efficacy of this class of compounds.

Table 1: Mycelial Growth Inhibition of Various Plant Pathogens by Benzoxazolinone Derivatives

| Plant Pathogen | Benzoxazolinone Derivative | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | Reference |

| Fusarium oxysporum | 2-Alkylthiobenzoxazoles | Not Specified | Not Specified | [1] |

| Verticillium dahlia | 2-Alkylthiobenzoxazoles | Not Specified | Not Specified | [1] |

| Erysiphe cichoracearum | 3-Alkylbenzoxazolinones | Not Specified | Approaching control | [1] |

| Erysiphe graminis | 3-Alkylbenzoxazolinones | Not Specified | Approaching control | [1] |

| Fusarium solani | 2-(aryloxymethyl) benzoxazole | 4.34 - 17.61 (IC50) | 50 | [2] |

| Botrytis cinerea | 2-(aryloxymethyl) benzoxazole | 19.92 (IC50) | 50 | [2] |

| Sclerotinia sclerotiorum | 1-(carbamoylmethyl)-2-aryl-3,1-benzoxazines | 25 | 71.9 | [3] |

| Rhizoctonia solani | 1-(carbamoylmethyl)-2-aryl-3,1-benzoxazines | 25 | Moderate | [3] |

| Alternaria alternata | 2-Alkyl-2H-1,4-benzoxazin-3(4H)-one | 200 | 100 | [4] |

Table 2: Spore Germination Inhibition of Plant Pathogens by Benzoxazolinone Derivatives

| Plant Pathogen | Benzoxazolinone Derivative | Concentration | Spore Germination Inhibition (%) | Reference |

| Verticillium dahlia | 2-Methylthiobenzoxazole | Not Specified | 96.4 | [1] |

Experimental Protocols

This section details standardized methodologies for evaluating the fungicidal activity of compounds like this compound.

Mycelial Growth Inhibition Assay (Agar Dilution Method)

This method assesses the ability of a compound to inhibit the vegetative growth of a fungus.

Materials:

-

Pure culture of the target plant pathogenic fungus

-

Potato Dextrose Agar (PDA) medium

-

This compound (or other test compounds)

-

Solvent for the test compound (e.g., DMSO, acetone)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Preparation of Fungicide-Amended Media:

-

Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Allow the PDA to cool to approximately 50-55°C in a water bath.

-

Prepare a stock solution of this compound in a suitable solvent.

-

Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). A control plate with the solvent alone should also be prepared.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the periphery of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:

-

DC = Average diameter of the fungal colony in the control plate

-

DT = Average diameter of the fungal colony in the treated plate

-

-

The IC50 value (the concentration of the compound that inhibits 50% of mycelial growth) can be determined by plotting the inhibition percentage against the log of the compound concentration and performing a regression analysis.

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of a compound that prevents visible growth of a microorganism.

Materials:

-

Pure culture of the target plant pathogenic fungus

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

This compound (or other test compounds)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Spore suspension of the target fungus

Procedure:

-

Preparation of Spore Suspension:

-

Grow the fungus on a suitable agar medium until sporulation occurs.

-

Harvest the spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

-

-

Preparation of Microtiter Plates:

-

Prepare a series of twofold dilutions of this compound in the liquid medium directly in the wells of a 96-well plate.

-

Each well should contain a final volume of 100 µL of the diluted compound.

-

Include a positive control (medium with fungal inoculum, no compound) and a negative control (medium only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized spore suspension to each well (except the negative control).

-

Seal the plate and incubate at the optimal temperature for the fungus with shaking to ensure uniform growth.

-

-

MIC Determination:

-

After a suitable incubation period (e.g., 48-72 hours), determine the MIC by visually assessing the lowest concentration of the compound at which no fungal growth is observed.

-

Alternatively, the optical density (OD) of each well can be measured using a microplate reader at a specific wavelength (e.g., 600 nm) to quantify fungal growth. The MIC is then defined as the lowest concentration that inhibits growth by a certain percentage (e.g., 90%) compared to the positive control.

-

Mandatory Visualizations

Experimental Workflow for Mycelial Growth Inhibition Assay

Caption: Workflow for the Mycelial Growth Inhibition Assay.

Logical Relationship for MIC Determination

Caption: Logical workflow for Minimum Inhibitory Concentration (MIC) determination.

Potential Mechanism of Action and Signaling Pathways

The precise molecular targets of this compound in plant pathogenic fungi have not been extensively elucidated. However, based on the known activities of related benzoxazole and benzoxazolinone compounds, several potential mechanisms of action can be hypothesized.

A primary target for many antifungal agents is the fungal cell membrane. Benzoxazolinones may disrupt the integrity and function of the cell membrane by interfering with the biosynthesis of essential components like ergosterol. Inhibition of enzymes in the ergosterol biosynthesis pathway can lead to the accumulation of toxic sterol intermediates and a compromised cell membrane, ultimately resulting in fungal cell death.

Another potential mechanism involves the inhibition of key fungal enzymes that are crucial for various metabolic processes. This could include enzymes involved in respiration, cell wall synthesis, or nucleic acid synthesis. By targeting these essential cellular functions, this compound could effectively halt fungal growth and proliferation.